5-Methoxy-3-(4-methylphenyl)benzoic acid

Description

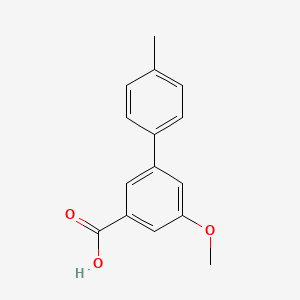

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-(4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)12-7-13(15(16)17)9-14(8-12)18-2/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBCPSYRQOBTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60688626 | |

| Record name | 5-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261889-23-9 | |

| Record name | 5-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methoxy-3-(4-methylphenyl)benzoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-3-(4-methylphenyl)benzoic Acid

Authored by Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, a biphenyl carboxylic acid with potential applications as a key intermediate in pharmaceutical and materials science research. The narrative emphasizes a modern and efficient synthetic strategy centered around a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic underpinnings of each synthetic step, provide detailed, replicable experimental protocols, and present a logical framework for the synthesis design, moving from retrosynthetic analysis to the final product. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated methodology.

Introduction and Strategic Overview

The synthesis of complex biaryl scaffolds is a cornerstone of modern organic chemistry, providing access to a vast chemical space for drug discovery and the development of novel materials. This compound represents a valuable building block, incorporating a methoxy-substituted benzoic acid moiety coupled with a tolyl group. This structure offers multiple points for further functionalization.

The synthetic strategy detailed herein is designed for efficiency, high yield, and functional group tolerance. It eschews harsher, classical methods in favor of a robust, three-step sequence:

-

Protection: Esterification of the carboxylic acid functionality to prevent undesirable side reactions and enhance solubility during the key coupling step.

-

Carbon-Carbon Bond Formation: A Suzuki-Miyaura cross-coupling reaction to construct the central biaryl bond, the core of the target molecule.

-

Deprotection: Saponification of the ester to liberate the final carboxylic acid product.

This approach ensures a high degree of control and predictability, hallmarks of a trustworthy and scalable synthetic protocol.

Retrosynthetic Analysis

A logical approach to designing any synthesis begins with a retrosynthetic analysis. The target molecule is deconstructed into simpler, commercially available precursors. The primary disconnection for this compound is the C-C bond between the two aromatic rings, which strongly suggests a cross-coupling strategy.

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies two key synthons: an electrophilic halogenated methoxybenzoate and a nucleophilic tolylboronic acid. This leads directly to our proposed forward synthesis using 3-Bromo-5-methoxybenzoic acid and 4-methylphenylboronic acid as primary starting materials.

Synthesis Pathway and Mechanistic Discussion

The chosen pathway leverages the power and reliability of palladium-catalyzed cross-coupling. The use of a methyl ester as a protecting group for the carboxylic acid is a standard and effective strategy to ensure the success of the Suzuki reaction.[1][2]

Overall Synthesis Workflow

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Esterification of 3-Bromo-5-methoxybenzoic acid

-

Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-5-methoxybenzoic acid (10.0 g, 43.3 mmol).

-

Solvent Addition: Add methanol (100 mL) to the flask.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring suspension.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Methyl 3-bromo-5-methoxybenzoate as a solid, which can be used in the next step without further purification.

Protocol 2: Suzuki-Miyaura Coupling

-

Reactant Charging: To a 250 mL round-bottom flask, add Methyl 3-bromo-5-methoxybenzoate (from the previous step, ~43.3 mmol), 4-methylphenylboronic acid (6.48 g, 47.6 mmol, 1.1 equiv), and potassium carbonate (17.9 g, 129.8 mmol, 3.0 equiv).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.0 g, 0.86 mmol, 2 mol%).

-

Solvent Addition: Add a mixture of toluene (120 mL) and water (30 mL).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 90°C under a nitrogen atmosphere. Stir vigorously for 8-12 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature and transfer to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine all organic layers.

-

Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure Methyl 5-methoxy-3-(4-methylphenyl)benzoate.

Protocol 3: Saponification to Final Product

-

Reactant Charging: Dissolve the purified ester from the previous step in a mixture of ethanol (100 mL) and water (25 mL) in a 250 mL round-bottom flask.

-

Base Addition: Add sodium hydroxide (NaOH) pellets (3.46 g, 86.6 mmol, ~2 equiv).

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 2-4 hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (50 mL).

-

Acidification: Cool the solution in an ice bath and acidify to pH 2-3 by slowly adding 2M hydrochloric acid (HCl). A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

-

Drying: Dry the solid in a vacuum oven at 50°C to a constant weight to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a representative synthesis based on the protocols described.

| Parameter | Step 1: Esterification | Step 2: Suzuki Coupling | Step 3: Saponification |

| Starting Material | 3-Bromo-5-methoxybenzoic acid | Methyl 3-bromo-5-methoxybenzoate | Methyl 5-methoxy-3-(p-tolyl)benzoate |

| Molecular Weight ( g/mol ) | 231.04 | 245.07 | 256.29 |

| Mass Input (g) | 10.0 | ~10.6 | (Varies with yield) |

| Moles Input (mmol) | 43.3 | ~43.3 | (Varies with yield) |

| Key Reagents | MeOH, H₂SO₄ | 4-Methylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | NaOH, HCl |

| Typical Yield (%) | >95% (crude) | 80-90% | 90-98% |

| Final Product | Methyl 3-bromo-5-methoxybenzoate | Methyl 5-methoxy-3-(p-tolyl)benzoate | 5-Methoxy-3-(p-tolyl)benzoic acid |

Conclusion

This guide outlines a robust, logical, and high-yielding synthetic pathway to this compound. By employing a protective esterification, a highly efficient Suzuki-Miyaura cross-coupling, and a clean saponification, this methodology provides a reliable route for researchers. The mechanistic discussions and detailed, step-by-step protocols are designed to empower scientists to replicate and adapt this synthesis for their specific research needs, ensuring both scientific integrity and practical success in the laboratory.

References

-

Chemie, M. O. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. Available at: [Link].

-

Tutor, O. C. Hydrolysis of Nitriles. Organic Chemistry Tutor. Available at: [Link].

-

PrepChem.com. Synthesis of 2-(p-tolyl)benzoic acid. Available at: [Link].

-

Asian Journal of Chemistry. (2017). Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben. Asian Journal of Chemistry, 29(11), 2435-2438. Available at: [Link].

-

LibreTexts, C. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link].

-

Portal, O. C. Protecting Groups. Available at: [Link].

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. Available at: [Link].

-

NSF Public Access Repository. (2021). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. Available at: [Link].

-

MDPI. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 7910-7948. Available at: [Link].

- Google Patents. A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives.

Sources

physicochemical properties of 5-Methoxy-3-(4-methylphenyl)benzoic acid

An In-depth Technical Guide on the Physicochemical Properties of 5-Methoxy-3-(4-methylphenyl)benzoic acid

Abstract

This compound, a biphenyl derivative, represents a core structural motif of significant interest in medicinal chemistry and materials science. Its physicochemical properties are paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics and functional materials. This guide provides a comprehensive analysis of its key properties, including structural, physical, and spectroscopic characteristics. In the absence of extensive published experimental data for this specific molecule, this document synthesizes information from analogous structures and outlines authoritative, step-by-step protocols for empirical determination. This work is intended to serve as a foundational resource for researchers, enabling robust experimental design and accelerating development timelines.

Compound Identification and Molecular Structure

A thorough understanding of a compound begins with its unambiguous identification and a clear representation of its two-dimensional structure.

Systematic Name: this compound[1] Alternative Names: 3-methoxy-5-(p-tolyl)benzoic acid, 5-Methoxy-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid[1] CAS Number: 1261889-23-9[1] Molecular Formula: C₁₅H₁₄O₃[1] Molecular Weight: 242.27 g/mol

The structure consists of a benzoic acid scaffold functionalized with a methoxy group at the C5 position and a 4-methylphenyl (p-tolyl) group at the C3 position.

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The following table summarizes the core physicochemical properties. Where experimental data is not available in the cited literature, predicted values or data from structurally similar compounds are provided for guidance, alongside a clear indication that empirical validation is required.

| Property | Value / Expected Value | Rationale / Comments |

| Physical State | White to off-white solid | Expected based on similar aromatic carboxylic acids. |

| Melting Point | Data not available. | A sharp melting point is expected for a pure crystalline solid. Similar biphenyl carboxylic acids have a wide range of melting points (e.g., 4-(4-methoxyphenyl)-benzoic acid melts at 253-256 °C)[2]. Empirical determination is necessary. |

| Boiling Point | Decomposes before boiling | Typical for aromatic carboxylic acids at atmospheric pressure due to strong intermolecular hydrogen bonding. |

| Aqueous Solubility | Poorly soluble | The molecule has significant hydrophobic character from the two aromatic rings. The carboxylic acid provides some polarity and pH-dependent solubility. |

| pKa | ~4.0 - 4.5 (Predicted) | Based on benzoic acid (pKa ≈ 4.20)[3]. The methoxy and methyl groups are weakly electron-donating, which may slightly increase the pKa (decrease acidity) compared to the parent benzoic acid. |

| logP (Octanol/Water) | > 3.0 (Predicted) | The large nonpolar surface area from the biphenyl structure suggests high lipophilicity, a key parameter for predicting membrane permeability. |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following sections describe the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.[4]

Expected ¹H NMR Resonances (in CDCl₃, relative to TMS at 0 ppm):

-

-COOH: A broad singlet, typically downfield (>10 ppm).

-

Aromatic Protons: Complex multiplets between 7.0-8.0 ppm. The protons on the benzoic acid ring will appear as distinct singlets or narrow triplets, while the protons on the p-tolyl ring will show a characteristic AA'BB' system (two doublets).

-

-OCH₃: A sharp singlet at ~3.8-3.9 ppm.

-

-CH₃: A sharp singlet at ~2.4 ppm.

Expected ¹³C NMR Resonances (in CDCl₃, relative to TMS at 0 ppm):

-

-C=O: ~170-175 ppm.

-

Aromatic Carbons: Multiple signals between ~110-160 ppm. The carbon attached to the methoxy group will be significantly shielded.

-

-OCH₃: ~55-56 ppm.

-

-CH₃: ~21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

-

O-H stretch (Carboxylic Acid): A very broad band from ~2500–3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.[5]

-

C-H stretch (Aromatic/Alkyl): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (alkyl).

-

C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1680–1710 cm⁻¹.[6]

-

C=C stretch (Aromatic): Medium to weak bands in the ~1450–1600 cm⁻¹ region.

-

C-O stretch (Ether & Carboxylic Acid): Strong bands in the fingerprint region, ~1200–1320 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expected Observations (Electrospray Ionization - ESI):

-

Positive Mode [M+H]⁺: 243.0965 (Calculated for C₁₅H₁₅O₄⁺)

-

Negative Mode [M-H]⁻: 241.0819 (Calculated for C₁₅H₁₃O₄⁻)

-

Key Fragments: Common fragmentation pathways would involve the loss of water (-18), the methoxy group (-31), or the carboxylic acid group (-45).

Authoritative Experimental Protocols

The following protocols describe standard, self-validating methods for determining the key physicochemical properties.

Protocol for Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is superior to traditional melting point apparatus as it provides a thermodynamic measurement of the melting onset and peak, offering higher precision and information on sample purity. The choice of a low heating rate (e.g., 2 °C/min) is crucial to allow for thermal equilibrium and obtain a sharp, well-defined melting endotherm.

Caption: Workflow for Melting Point Determination by DSC.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using a certified indium standard. This ensures the trustworthiness of the measurement.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a tared aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation. Prepare an empty, sealed pan to serve as a reference.

-

Thermal Program: Place the sample and reference pans in the DSC cell. Equilibrate the system at 25 °C.

-

Analysis: Ramp the temperature at a constant rate of 2 °C/minute under a nitrogen purge. Record the differential heat flow until the sample has completely melted.

-

Data Analysis: The resulting thermogram will show an endothermic peak. The onset of this peak is reported as the melting point. A sharp peak is indicative of high purity.

Protocol for pKa Determination via Potentiometric Titration

Expertise & Causality: This method directly measures the change in pH of a solution of the acid as a strong base is added. The pKa is the pH at which the acid is exactly half-neutralized ([HA] = [A⁻]). This inflection point on the titration curve provides a precise and reliable measure of the compound's acidity, a critical parameter for predicting its charge state and solubility at different physiological pH values.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Methodology:

-

Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in a suitable solvent system. Due to low aqueous solubility, a co-solvent system like methanol/water or DMSO/water is often required.

-

Titrant Standardization: Prepare and accurately standardize a solution of a strong base (e.g., 0.1 M NaOH) against a primary standard like potassium hydrogen phthalate (KHP).

-

pH Electrode Calibration: Perform a multi-point calibration of the pH electrode using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01). This step is critical for data integrity.

-

Titration: Place a known volume of the sample solution in a beaker and immerse the calibrated pH electrode. Add the standardized NaOH titrant in small, precise increments using an auto-burette. Record the pH after each addition, ensuring the reading is stable.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence point is the point of maximum slope, best found by plotting the first derivative (dpH/dV). The pKa is the pH value at exactly half of the equivalence volume.

Conclusion

This compound is a molecule with physicochemical properties that suggest high lipophilicity, poor aqueous solubility at neutral pH, and an acidity comparable to other substituted benzoic acids. While its precise quantitative properties require empirical determination, the predictive analysis and detailed protocols provided in this guide offer a robust framework for its characterization. This information is fundamental for its application in drug discovery, enabling accurate predictions of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and in materials science for designing molecules with tailored solubility and intermolecular interactions.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Methoxy-3-(4-methoxyphenyl)benzoic acid. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3,4,5-trimethoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3,4-dimethoxy-5-methylbenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-(4-methoxyphenyl)-benzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. global.oup.com [global.oup.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Methoxy-3-(4-methylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3-(4-methylphenyl)benzoic acid, with the Chemical Abstracts Service (CAS) number 1261889-23-9, is a biphenyl carboxylic acid derivative.[1] This class of organic compounds is of significant interest in medicinal chemistry and materials science due to the versatile pharmacological activities and unique structural properties exhibited by its members.[2][3] The biphenyl scaffold is a common motif in many biologically active molecules, and the substituents on the phenyl rings, in this case, a methoxy and a carboxylic acid group on one ring and a methyl group on the other, can significantly influence the compound's physicochemical properties and biological activity.[2][3]

This technical guide provides a comprehensive overview of this compound, including its chemical structure, a plausible synthetic route based on established chemical principles, and a discussion of its potential applications in drug discovery, drawing upon the known activities of structurally related compounds. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide will also present data for analogous compounds to provide a comparative context, ensuring scientific transparency and integrity.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a biphenyl core with three key functional groups.

Key Structural Features:

-

Biphenyl Core: Two directly connected phenyl rings form the backbone of the molecule.

-

Carboxylic Acid Group: A -COOH group is attached to the 3-position of one of the phenyl rings.

-

Methoxy Group: An -OCH3 group is located at the 5-position of the same phenyl ring as the carboxylic acid.

-

Methyl Group: A -CH3 group is positioned at the 4-position of the second phenyl ring.

Compound Identification:

| Identifier | Value |

| CAS Number | 1261889-23-9[1] |

| IUPAC Name | 3-methoxy-5-(4-methylphenyl)benzoic acid[1] |

| Molecular Formula | C15H14O3[1] |

| Canonical SMILES | COC1=CC(C(=O)O)=CC(C2=CC=C(C)C=C2)=C1[1] |

Physicochemical Properties

| Property | Predicted/Estimated Value | Basis for Estimation |

| Molecular Weight | 242.27 g/mol | Calculated from the molecular formula C15H14O3. |

| Melting Point | Likely a solid at room temperature with a melting point in the range of 150-250 °C. | Based on the melting points of similar substituted benzoic acids like 3,4-dimethoxy-5-methylbenzoic acid (129-130 °C)[4] and benzoic acid itself (121-123 °C). |

| Boiling Point | Expected to be high, likely decomposing before boiling at atmospheric pressure. | Typical for aromatic carboxylic acids. |

| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol, methanol, DMSO, and DMF. | The carboxylic acid group provides some polarity, while the biphenyl core is nonpolar. |

| pKa | Estimated to be around 4-5. | The carboxylic acid proton's acidity is influenced by the electron-donating methoxy group and the overall aromatic system. |

Synthesis of this compound

A highly plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl systems.[2]

The general strategy involves the coupling of an aryl halide with an arylboronic acid. In this case, 3-bromo-5-methoxybenzoic acid would serve as the aryl halide and (4-methylphenyl)boronic acid as the boronic acid partner.

Proposed Synthetic Workflow

Caption: Proposed Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard Suzuki-Miyaura coupling procedures for the synthesis of biphenyl carboxylic acids. Optimization of reaction conditions may be necessary to achieve the best yield and purity.

Materials:

-

3-Bromo-5-methoxybenzoic acid

-

(4-Methylphenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Sodium carbonate (Na2CO3)

-

Toluene

-

Ethanol

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromo-5-methoxybenzoic acid (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and water to the flask.

-

Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02-0.05 eq) to the reaction mixture under an inert atmosphere.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid, leading to its precipitation if it is insoluble.

-

Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Spectroscopic Data (Predicted)

As direct spectroscopic data is unavailable, the following are predicted characteristic signals based on the structure and data from analogous compounds.[5][6][7]

¹H NMR (in CDCl₃):

-

-COOH: A broad singlet around 10-12 ppm.

-

Aromatic protons: A series of multiplets and singlets between 7.0 and 8.0 ppm.

-

-OCH₃: A singlet around 3.8-4.0 ppm.

-

-CH₃: A singlet around 2.3-2.5 ppm.

¹³C NMR (in CDCl₃):

-

-C=O: A signal around 170-175 ppm.

-

Aromatic carbons: Multiple signals between 110 and 160 ppm.

-

-OCH₃: A signal around 55-60 ppm.

-

-CH₃: A signal around 20-25 ppm.

Infrared (IR) Spectroscopy (KBr pellet):

-

O-H stretch (carboxylic acid): A very broad band from 2500 to 3300 cm⁻¹.[7]

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1680-1710 cm⁻¹.[7]

-

C-O stretch (ether and carboxylic acid): Bands in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.[7]

Mass Spectrometry (MS):

-

Molecular Ion (M+): A peak at m/z = 242.

-

Key Fragmentation Patterns: Loss of -OH (m/z = 225), loss of -COOH (m/z = 197), and loss of -OCH₃ (m/z = 211).

Potential Applications in Drug Development

The biphenyl carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in potent and selective ligands for a variety of biological targets.[2] While there is no specific literature on the biological activity of this compound, its structural features suggest potential for various therapeutic applications.

Rationale for Potential Bioactivity:

-

Anti-inflammatory and Analgesic Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives. The biphenyl moiety can enhance binding to cyclooxygenase (COX) enzymes.

-

Anticancer Agents: Substituted biphenyls have been investigated for their cytotoxic effects against various cancer cell lines.[3] The specific substitution pattern can influence activity and selectivity.

-

Antimicrobial and Antifungal Agents: Benzoic acid and its derivatives are known for their antimicrobial properties. The lipophilicity of the biphenyl group could enhance cell membrane permeability.[8]

-

Cardiovascular Drugs: The "sartan" class of angiotensin II receptor antagonists, used to treat hypertension, features a biphenyl core.[9]

The methoxy and methyl substitutions on the biphenyl core of this compound can modulate its lipophilicity, electronic properties, and metabolic stability, which are critical parameters for drug efficacy and pharmacokinetics. Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.

Conclusion

This compound is a structurally interesting biphenyl carboxylic acid derivative. While direct experimental data for this compound is sparse, this technical guide has provided a comprehensive overview based on its known structure and the well-established chemistry and pharmacology of related compounds. The proposed synthesis via the Suzuki-Miyaura cross-coupling reaction offers a reliable and efficient route for its preparation. The predicted physicochemical and spectroscopic properties provide a basis for its identification and characterization. The discussion on potential applications in drug development highlights the promise of this molecular scaffold and underscores the need for further investigation into its biological activities. This guide serves as a valuable resource for researchers and scientists interested in the synthesis and potential utility of novel biphenyl derivatives.

References

- Jain, S., et al. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Applied Pharmaceutical Science, 7(10), 227-236.

- Peretto, B., et al. (2005). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of the Brazilian Chemical Society, 16(5), 1015-1019.

- Kim, K., et al. (2008). Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II. Journal of Medicinal Chemistry, 51(13), 4002-4020.

- Murali, K., & Karuppasamy, M. (2023). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 7(3), 277-289.

- Ali, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18483.

-

ChemSynthesis. 3,4-dimethoxy-5-methylbenzoic acid. [Link]

-

ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations: 1) 4⋅10 -4 M solution in CCl 4 ; 2) 8⋅10 -3 M solution in CCl 4 ; 3) crystal. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). [Link]

-

NIST. Benzoic acid, 3,4,5-trimethoxy-, methyl ester. [Link]

-

SpectraBase. Benzoic acid, 5-methoxy-2-[(4-methylphenyl)amino]-. [Link]

-

NIST. Benzoic acid, 4-methylphenyl ester. [Link]

-

PubChem. 4'-Methoxy-biphenyl-3-carboxylic acid. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [https://www.docbrown.info/page07/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)

-

Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

NIST. Benzoic acid, 3,4,5-trimethoxy-, methyl ester. [Link]

-

SpectraBase. Benzoic acid, 3,5-dimethoxy-, 3-methoxy-5-methylphenyl ester. [Link]

-

NIST. Benzoic acid, 3,4,5-trimethoxy-. [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 4-methylphenyl ester (CAS 614-34-6). [Link]

-

ACS Publications. Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Potent and Selective Human β3-Adrenergic Receptor Agonists with Good Oral Bioavailability. Part I. [Link]

-

MDPI. 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. [Link]

-

NIST. Benzoic acid, 3,4,5-trimethoxy-, methyl ester. [Link]

-

AIR Unimi. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

PubChem. 3,5-Bis[(4-methylphenyl)methoxy]benzoic acid. [Link]

- Google Patents. Process for the preparation of 2-(4-methylphenyl)

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. jocpr.com [jocpr.com]

- 9. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 5-Methoxy-3-(4-methylphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3-(4-methylphenyl)benzoic acid (CAS No. 1261889-23-9) is a biaryl carboxylic acid with a molecular formula of C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol .[1] Its structure, featuring a methoxy group and a p-tolyl moiety on a benzoic acid core, suggests potential applications in medicinal chemistry and materials science, where substituted benzoic acids are common pharmacophores and building blocks. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.

Molecular Structure and Predicted Spectroscopic Features

The key to interpreting the spectroscopic data lies in understanding the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic, methoxy, methyl, and carboxylic acid protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 13.0 | Singlet (broad) | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding.[2] |

| ~7.9 - 8.1 | Multiplet | 2H | Aromatic H | Protons on the benzoic acid ring, ortho to the carboxylic acid group, are expected to be deshielded. |

| ~7.2 - 7.5 | Multiplet | 4H | Aromatic H | Protons on the tolyl ring will appear in the typical aromatic region. |

| ~7.0 - 7.2 | Multiplet | 1H | Aromatic H | The remaining proton on the benzoic acid ring. |

| ~3.9 | Singlet | 3H | -OCH₃ | Methoxy group protons are shielded and typically appear as a sharp singlet.[2] |

| ~2.4 | Singlet | 3H | -CH₃ | Methyl group protons on the tolyl ring are shielded and appear as a singlet. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) (ppm) | Assignment | Rationale |

| ~170 - 175 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded.[2] |

| ~160 | C-O (Aromatic) | The aromatic carbon attached to the methoxy group is deshielded by the oxygen atom.[2] |

| ~140 - 145 | Quaternary Aromatic C | The two carbons at the junction of the two aromatic rings. |

| ~138 | Quaternary Aromatic C | The carbon on the tolyl ring attached to the methyl group. |

| ~130 - 135 | Aromatic C-H | Aromatic carbons from both rings. |

| ~110 - 125 | Aromatic C-H | Aromatic carbons from both rings. |

| ~55 | -OCH₃ | The carbon of the methoxy group is shielded.[2] |

| ~21 | -CH₃ | The carbon of the methyl group is highly shielded. |

Experimental Protocol for NMR Spectroscopy

Caption: Standard workflow for NMR data acquisition.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2]

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 242 | [M]⁺ (Molecular Ion) |

| 227 | [M - CH₃]⁺ |

| 197 | [M - COOH]⁺ |

| 121 | [M - C₇H₇O]⁺ or [M - C₈H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

The base peak in the EI spectrum is likely to be a stable fragment, the identity of which would be confirmed by experimental data.

Experimental Protocol for Mass Spectrometry

Caption: General workflow for mass spectrometry analysis.

-

Sample Introduction : The sample can be introduced via a direct insertion probe or through a chromatographic inlet such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[2]

-

Ionization : Electron Ionization (EI) is commonly used for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile molecules.

-

Mass Analysis : A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).[2]

-

Detection : The detector records the abundance of each ion, resulting in a mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~3000 | C-H stretch | Aromatic & Alkyl |

| 1680-1710 | C=O stretch | Carboxylic Acid |

| 1580-1600 | C=C stretch | Aromatic |

| 1250-1300 | C-O stretch | Aryl ether & Carboxylic Acid |

| ~1150 | C-O stretch | Aryl ether |

The broad O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding.[3][4]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation : For solid samples, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. ATR allows for the direct analysis of the solid sample with minimal preparation.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition : A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final IR spectrum.

Conclusion

The spectroscopic data presented in this guide, while predicted, provides a robust framework for the identification and characterization of this compound. The combination of NMR, MS, and IR spectroscopy offers a comprehensive and orthogonal approach to structural elucidation. Researchers working with this compound can use this guide to design their analytical workflows and to interpret their experimental data with a high degree of confidence. The provided protocols represent standard, validated methods in the field of analytical chemistry, ensuring the generation of reliable and reproducible results.

References

-

PubChem. This compound. [Link]

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

NIST WebBook. Benzoic acid, 4-methylphenyl ester. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to the Solubility Profile of 5-Methoxy-3-(4-methylphenyl)benzoic acid

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. This guide provides a comprehensive framework for characterizing the solubility of 5-Methoxy-3-(4-methylphenyl)benzoic acid, a molecule of interest in contemporary drug discovery. Lacking readily available public data, this document serves as a first-principles guide for researchers. We will deconstruct the molecule's structure to predict its solubility behavior, present a gold-standard experimental protocol for determining its thermodynamic solubility, detail appropriate analytical methodologies, and discuss the key factors influencing its dissolution. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of novel small-molecule therapeutics.

Introduction: The Critical Role of Solubility

In the journey of a drug from a laboratory concept to a clinical reality, solubility is a foundational physicochemical property that cannot be overlooked. Poor solubility can lead to a cascade of developmental challenges, including erratic absorption, underestimated toxicity, and significant formulation hurdles, ultimately increasing costs and timelines.[1][2] For a novel compound like this compound, a thorough understanding of its solubility across a range of relevant solvents and pH conditions is paramount for advancing its development. This guide provides the theoretical grounding and practical methodologies required to build a robust solubility profile for this compound, enabling informed decisions in lead optimization and pre-formulation studies.[3][4]

Structural Analysis and Solubility Prediction

The solubility behavior of this compound can be predicted by examining its constituent functional groups and applying the "like dissolves like" principle.[5][6]

-

Benzoic Acid Core: The carboxylic acid moiety is the dominant polar, ionizable group. It can act as a hydrogen bond donor and acceptor. Its acidic nature (pKa estimated to be ~4-5) dictates that its aqueous solubility will be highly pH-dependent. At pH values significantly above its pKa, it will deprotonate to form a carboxylate salt, which is substantially more polar and thus more soluble in aqueous media.[3][7]

-

Methoxy Group (-OCH₃): This ether group contributes moderate polarity and can act as a hydrogen bond acceptor, enhancing solubility in protic solvents like alcohols.

-

4-Methylphenyl Group (p-tolyl): This bulky, non-polar aromatic group introduces significant lipophilicity (hydrophobicity). This structural feature will limit solubility in highly polar solvents like water but promote solubility in non-polar organic solvents like toluene or moderately polar solvents like ethers and esters.

Predicted Solubility Behavior:

-

Aqueous Solvents (e.g., Water, Buffers): Low intrinsic solubility is expected at acidic pH. Solubility will dramatically increase as the pH rises above the compound's pKa.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated due to hydrogen bonding interactions with the carboxylic acid and methoxy groups.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): Good solubility is expected due to favorable dipole-dipole interactions.

-

Non-polar Solvents (e.g., Hexane, Toluene): Limited solubility is predicted, as the polar functional groups will dominate the molecule's overall character, despite the presence of the lipophilic tolyl group.

Experimental Determination of Equilibrium Solubility

To obtain the most reliable and consistent data, the determination of thermodynamic or equilibrium solubility is essential.[4] This value represents the true saturation point of the compound in a solvent at a given temperature, where the solid and dissolved states are in equilibrium. The "gold standard" for this measurement is the Saturation Shake-Flask Method.[8]

3.1. Causality Behind the Shake-Flask Method

This method is considered the benchmark because it directly measures the endpoint of the dissolution process.[3] By introducing an excess of the solid compound, we create a constant driving force for dissolution until the solvent is fully saturated. Agitation ensures that the system reaches this equilibrium point in a reasonable timeframe (typically 24-72 hours), and rigorous temperature control is critical because solubility is a temperature-dependent property.[7][9] Confirming that the concentration has reached a plateau by sampling at multiple time points (e.g., 24 and 48 hours) provides a self-validating system, ensuring that true equilibrium has been achieved.[9]

3.2. Detailed Protocol: Saturation Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is to add ~5-10 mg of the compound to 1 mL of the chosen solvent.

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, ethanol, ethyl acetate) into each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker or rotator (e.g., 25°C or 37°C). Agitate the vials at a consistent, moderate speed.[4] The goal is to keep the excess solid suspended without creating excessive turbulence that could lead to particle size reduction.

-

Equilibrium Confirmation: Allow the samples to equilibrate for at least 24 hours. To ensure equilibrium has been reached, take samples at sequential time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.[4][9]

-

Phase Separation: Once equilibrium is established, stop the agitation and allow the excess solid to sediment. To separate the saturated supernatant from the undissolved solid, use centrifugation followed by filtration through a chemically inert, low-binding filter (e.g., a 0.22 µm PVDF syringe filter).

-

Expert Insight: Pre-saturating the filter by discarding the first few drops of filtrate is crucial to prevent loss of the solute due to adsorption onto the filter material.

-

-

Sample Preparation for Analysis: Immediately after filtration, dilute an accurately known volume of the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (see Section 4) to determine the concentration of the dissolved compound.

3.3. Experimental Workflow Diagram

Analytical Quantification

The choice of analytical technique is critical for accurate solubility determination. The method must be sensitive, specific, and validated for linearity, accuracy, and precision.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method. Its high specificity allows for the accurate quantification of the target compound even in the presence of impurities or degradants. A UV detector is suitable as the aromatic rings in the molecule will provide strong chromophores.

-

UV-Vis Spectroscopy: A simpler, high-throughput alternative if the compound is pure and has a distinct UV absorbance profile. A full calibration curve must be generated in the same solvent matrix as the sample.

-

Gravimetric Method: This classic method involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solid.[10] While simple, it is less sensitive and only suitable for solvents that are volatile and solutes that are non-volatile and thermally stable.

4.1. Decision Diagram for Analytical Method Selection

Data Presentation: A Template for Your Results

Quantitative solubility data should be organized systematically for clear interpretation and comparison.

| Solvent System | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Purified Water | - | 25 | Experimental Value | Calculated Value | HPLC-UV |

| PBS | 7.4 | 25 | Experimental Value | Calculated Value | HPLC-UV |

| 0.1 M HCl | ~1 | 25 | Experimental Value | Calculated Value | HPLC-UV |

| 0.1 M NaOH | ~13 | 25 | Experimental Value | Calculated Value | HPLC-UV |

| Methanol | - | 25 | Experimental Value | Calculated Value | HPLC-UV |

| Ethanol | - | 25 | Experimental Value | Calculated Value | HPLC-UV |

| Ethyl Acetate | - | 25 | Experimental Value | Calculated Value | HPLC-UV |

| Toluene | - | 25 | Experimental Value | Calculated Value | HPLC-UV |

Conclusion

While specific solubility data for this compound is not yet published, a robust and reliable solubility profile can be established through systematic and rigorous experimental work. By combining structural analysis for initial predictions with the gold-standard shake-flask method for empirical determination, researchers can generate the critical data needed to guide formulation strategies, interpret bioactivity data, and accelerate the drug development process. Adherence to the detailed protocols and analytical considerations outlined in this guide will ensure the generation of high-quality, trustworthy data, forming a solid foundation for the subsequent stages of pharmaceutical development.

References

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH).

- Describes equilibrium solubility of a drug substance. Biorelevant.com.

- A review of methods for solubility determination in biopharmaceutical drug characterization. ResearchGate.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. ucdenver.edu.

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- Experiment: Solubility of Organic & Inorganic Compounds. laney.edu.

- How To Determine Solubility Of Organic Compounds?. YouTube.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate.

- How can you determine the solubility of organic compounds?. Quora.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- solubility profile of 4-methoxybenzoic acid in different solvents. Benchchem.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. biorelevant.com [biorelevant.com]

- 5. chem.ws [chem.ws]

- 6. quora.com [quora.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-Methoxy-3-(4-methylphenyl)benzoic Acid: Synthesis, Characterization, and Potential Applications

Abstract: This technical guide provides a comprehensive overview of 5-Methoxy-3-(4-methylphenyl)benzoic acid, a biphenyl carboxylic acid derivative. While the specific historical discovery of this compound is not extensively documented in scientific literature, this guide elucidates a robust and widely applicable synthetic methodology for its preparation. The core of this document focuses on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, as the primary route to the target molecule. Detailed experimental protocols, mechanistic insights, and characterization data are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science. The guide also explores the potential biological significance and applications of this compound based on the established pharmacological properties of the biphenyl carboxylic acid scaffold.

Introduction and Historical Context

Biphenyl carboxylic acid derivatives are a significant class of organic compounds, recognized for their presence in a multitude of biologically active molecules and advanced materials.[1] Their rigid, planar structure provides a unique scaffold that is central to the function of various pharmaceuticals, including anti-inflammatory, anticancer, and antihypertensive agents.[1][2]

The specific discovery and historical timeline of this compound are not well-documented in publicly accessible scientific records. Its emergence is likely intertwined with the broader development and exploration of synthetic methodologies for creating diverse libraries of biphenyl derivatives for screening in drug discovery and materials science. The advent and refinement of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have made compounds like this compound readily accessible for investigation.[1]

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling Approach

The most logical and efficient synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction, the development of which was recognized with the 2010 Nobel Prize in Chemistry, involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

The proposed synthesis for this compound involves the coupling of 3-bromo-5-methoxybenzoic acid with 4-methylphenylboronic acid.

Reaction Scheme

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromo-5-methoxybenzoic acid).

-

Transmetalation: The organic group from the organoboron reagent (4-methylphenylboronic acid) is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst.

Detailed Experimental Protocol

Materials:

-

3-Bromo-5-methoxybenzoic acid

-

4-Methylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1M)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-methoxybenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add 1,4-dioxane and water in a 4:1 ratio to the flask.

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with 1M HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Quantitative Data Summary

| Parameter | Value/Condition |

| Reactants | |

| 3-Bromo-5-methoxybenzoic acid | 1.0 equivalent |

| 4-Methylphenylboronic acid | 1.2 equivalents |

| Reagents | |

| Pd(PPh₃)₄ | 0.05 equivalents |

| K₂CO₃ | 2.0 equivalents |

| Solvent System | 1,4-Dioxane : Water (4:1) |

| Reaction Temperature | 80-90 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 85-95% |

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the expected functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the carboxylic acid O-H and C=O stretches.

-

Melting Point: To assess the purity of the final product.

Potential Applications and Biological Significance

While specific studies on this compound are limited, the broader class of biphenyl carboxylic acids has been extensively investigated for various applications:

-

Pharmaceuticals: Many biphenyl carboxylic acids exhibit potent biological activities. They are key components in drugs targeting inflammation, cancer, and cardiovascular diseases. [2][3]The structural motifs present in this compound—a biphenyl core, a carboxylic acid, and a methoxy group—are found in numerous pharmacologically active compounds.

-

Materials Science: The rigid nature of the biphenyl scaffold makes these compounds suitable for the synthesis of liquid crystals, polymers, and other advanced materials.

-

Agrochemicals: Derivatives of biphenyl carboxylic acids have been explored for their potential as herbicides and fungicides.

Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of this compound.

Conclusion

This compound represents a synthetically accessible member of the important class of biphenyl carboxylic acids. While its specific history is not well-defined, its synthesis is readily achievable through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed framework for its preparation and characterization, laying the groundwork for future investigations into its potential applications in medicinal chemistry and materials science. The continued exploration of such novel derivatives is crucial for the discovery of new therapeutic agents and advanced materials.

References

-

Wang, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7434. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 5-Methoxy-3-(4-methylphenyl)benzoic Acid

Authored by: A Senior Application Scientist

Introduction

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological properties.[1] These simple aromatic carboxylic acids are prevalent in nature and have been extensively studied for their therapeutic potential.[2] The versatility of the benzoic acid scaffold allows for a multitude of chemical modifications, leading to a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[1][2] The subject of this guide, 5-Methoxy-3-(4-methylphenyl)benzoic acid, is a unique derivative possessing both a methoxy and a methylphenyl substituent. While direct biological data on this specific molecule is not extensively available, its structural features suggest a high potential for significant pharmacological activity. This guide will provide a comprehensive exploration of its potential biological activities, grounded in the established knowledge of related benzoic acid derivatives, and will furnish detailed experimental protocols for its investigation.

The presence of a methoxy (-OCH₃) group can significantly influence a molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn can enhance its binding to biological targets and improve its pharmacokinetic profile.[3] Similarly, the 4-methylphenyl group can contribute to the molecule's steric and electronic properties, potentially influencing its interaction with specific enzymes or receptors. This guide will therefore extrapolate from the known activities of structurally analogous compounds to propose and detail a research framework for elucidating the biological profile of this compound.

Part 1: Hypothesized Biological Activities and Mechanistic Rationale

Based on the extensive literature on benzoic acid derivatives, we can hypothesize several key biological activities for this compound.

Potential Anti-inflammatory Activity

Mechanistic Rationale: A significant number of benzoic acid derivatives have demonstrated potent anti-inflammatory effects, often through the modulation of key signaling pathways involved in the inflammatory response.[2][4] A primary target in this context is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] Dysregulation of the NF-κB pathway is a hallmark of many inflammatory diseases. Certain benzoic acid derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and mediators.[1]

Potential Antioxidant Activity

Mechanistic Rationale: The antioxidant properties of phenolic compounds, including many benzoic acid derivatives, are well-documented.[2] These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The methoxy group on the benzene ring of this compound may enhance its antioxidant potential.[5]

Potential Anticancer Activity

Mechanistic Rationale: Many benzoic acid derivatives have been investigated for their anticancer properties.[2] These compounds can induce apoptosis, inhibit cell proliferation, and suppress tumor growth through various mechanisms. Some derivatives have been shown to interfere with microtubule polymerization, a critical process in cell division, making them attractive candidates for cancer chemotherapy.[6] The cytotoxic potential of this compound against various cancer cell lines warrants investigation.

Part 2: Detailed Experimental Protocols

The following protocols are designed to provide a robust framework for evaluating the hypothesized biological activities of this compound.

Evaluation of Anti-inflammatory Activity

2.1.1 Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are a suitable model for studying inflammation in vitro.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Seed cells in 6-well plates. Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the media and incubate for 24 hours.

2.1.2 Nitric Oxide (NO) Production Assay (Griess Test)

-

After the 24-hour incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify NO concentration using a sodium nitrite standard curve.

2.1.3 Western Blot Analysis for NF-κB Pathway Proteins

-

After treatment and stimulation, lyse the cells and collect the protein extracts.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, p65, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Assessment of Antioxidant Activity

2.2.1 DPPH Radical Scavenging Assay

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add varying concentrations of this compound.

-

Add the DPPH solution to each well and incubate in the dark for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid can be used as a positive control.

-

Calculate the percentage of scavenging activity and determine the IC₅₀ value.

2.2.2 Intracellular ROS Measurement

-

Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Seed cells (e.g., HaCaT keratinocytes) in a 96-well black plate.

-

Pre-treat cells with the test compound for 1 hour.

-

Induce oxidative stress by adding H₂O₂.

-

Add DCFH-DA to the cells and incubate for 30 minutes.

-

Measure the fluorescence intensity using a fluorescence microplate reader.

Investigation of Anticancer Potential

2.3.1 MTT Cell Viability Assay

-

Seed cancer cell lines (e.g., MCF-7, HeLa, HepG2) in a 96-well plate.

-

Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

2.3.2 Apoptosis Assay by Flow Cytometry

-

Treat cancer cells with the IC₅₀ concentration of the compound for 24 hours.

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer to quantify early and late apoptotic cells.

Part 3: Data Presentation and Interpretation

All quantitative data should be presented in clearly structured tables for easy comparison.

Table 1: Potential Anti-inflammatory Effects of this compound on RAW 264.7 Cells

| Treatment | Concentration (µM) | NO Production (% of LPS control) | p-IκBα/IκBα Ratio (Fold Change) |

| Control | - | ||

| LPS (1 µg/mL) | - | 100 | |

| Compound + LPS | 1 | ||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 |

Table 2: Antioxidant Activity of this compound

| Assay | IC₅₀ (µM) |

| DPPH Scavenging | |

| Intracellular ROS Reduction | |

| Ascorbic Acid (Control) |

Table 3: Cytotoxic Activity of this compound on Cancer Cell Lines (IC₅₀ in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| MCF-7 | |||

| HeLa | |||

| HepG2 |

Conclusion

While this compound is a novel compound with limited direct biological data, its chemical structure, based on the versatile benzoic acid scaffold, strongly suggests a high potential for significant pharmacological activities. The proposed in-depth technical guide provides a scientifically rigorous and experimentally sound framework for investigating its anti-inflammatory, antioxidant, and anticancer properties. The detailed protocols and mechanistic rationale, grounded in the extensive literature on related benzoic acid derivatives, offer a clear path for researchers to unlock the therapeutic potential of this promising molecule. The successful execution of these experiments will provide valuable insights into its mechanism of action and pave the way for its potential development as a novel therapeutic agent.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ymerdigital.com [ymerdigital.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

structural analogs of 5-Methoxy-3-(4-methylphenyl)benzoic acid

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 5-Methoxy-3-(4-methylphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biaryl scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. This compound presents a synthetically accessible and functionally rich template for the exploration of new chemical space. This guide provides a comprehensive framework for the design, synthesis, and biological evaluation of its structural analogs. We will delve into robust synthetic methodologies, principally the Suzuki-Miyaura cross-coupling, and outline a systematic approach to structure-activity relationship (SAR) exploration. Furthermore, a detailed, tiered pharmacological screening cascade is presented to enable the identification and characterization of novel bioactive compounds.

Introduction: The Rationale for Analog Exploration

The this compound core integrates three key pharmacophoric elements: a benzoic acid moiety, a biaryl system, and a methoxy substituent. Each of these components offers opportunities for modification to modulate the compound's physicochemical properties and its interactions with biological targets.

-

Benzoic Acid: This group can act as a hydrogen bond donor and acceptor, often anchoring the molecule to a target protein's active site. Its acidity and polarity are key determinants of solubility and membrane permeability.

-

Biaryl Core: The two phenyl rings provide a rigid scaffold that can be tailored to fit into specific binding pockets. The dihedral angle between the rings can be influenced by the substitution pattern, affecting the molecule's three-dimensional shape. Biaryl compounds are prevalent in a wide range of drugs due to their favorable properties.[1]

-

Methoxy and Methyl Groups: These substituents influence the electronic properties and lipophilicity of the molecule. The methoxy group is an electron-donating group, while the methyl group is a lipophilic, electron-donating group. Both can impact metabolic stability and target engagement.

Given the lack of extensive public data on the specific biological activities of the parent compound, an initial broad-based screening approach is warranted, followed by more focused investigations based on initial findings. This guide provides the strategic and technical foundation for such a drug discovery endeavor.

Synthetic Strategy: Accessing the Core and its Analogs

The most versatile and widely adopted method for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and excellent functional group tolerance.[1] An alternative, though often requiring harsher conditions, is the Ullmann coupling, which uses a copper catalyst.[3][4]

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The synthesis of this compound can be efficiently achieved by coupling 3-bromo-5-methoxybenzoic acid with 4-methylphenylboronic acid.

Caption: Proposed synthesis of the core molecule via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific analogs.[5][6]

-